Ethyl 6-chloro-5-hydroxynicotinate
Overview
Description
Ethyl 6-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid, featuring a chloro and hydroxyl group on the pyridine ring. This compound is primarily used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-hydroxynicotinate typically involves the esterification of 6-chloro-5-hydroxynicotinic acid. This process can be achieved through the reaction of 6-chloro-5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to remove the chloro group or convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 6-chloro-5-oxonicotinate.
Reduction: Formation of ethyl 5-hydroxynicotinate or ethyl 6-chloro-5-hydroxy-3-pyridinol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-5-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-chloro-6-hydroxynicotinate: Similar structure but with the chloro and hydroxyl groups in different positions.
Ethyl 6-chloro-5-hydroxy-3-pyridinol: A reduced form of Ethyl 6-chloro-5-hydroxynicotinate.
Ethyl nicotinate: Lacks the chloro and hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring, which allows it to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
ethyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWFGLKZMHUQLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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